The synthesis of vanoxerine involves multiple steps, primarily utilizing 1-bromo-3-phenylpropane and 4-fluorophenylmagnesium bromide as key starting materials. A notable synthetic route includes the following steps:
This method is characterized by high yields (over 90%) and does not require purification by column chromatography, making it suitable for industrial production .
Vanoxerine has a complex molecular structure characterized by its piperazine core with two distinct alkyl side chains. Its chemical formula is , with a molar mass of approximately .
The structural representation can be summarized as follows:
Vanoxerine participates in various chemical reactions typical of piperazine derivatives:
These interactions can lead to significant physiological effects, particularly in the central nervous system and cardiovascular system.
Vanoxerine's mechanism of action primarily involves its role as a dopamine reuptake inhibitor. It binds to the dopamine transporter approximately 50 times more strongly than cocaine but simultaneously inhibits dopamine release, leading to only mild stimulant effects. This unique profile allows it to elevate dopamine levels selectively without causing significant increases in extracellular dopamine in areas like the prefrontal cortex .
Additionally, vanoxerine's blockade of the hERG potassium channel suggests that it may affect cardiac repolarization processes, contributing to its potential side effects .
Relevant analyses often include:
Vanoxerine has several emerging applications in scientific research:
Vanoxerine (GBR-12909) emerged in the late 1970s as a synthetic piperazine derivative designed for neuropsychiatric applications. Its molecular architecture features a 1,4-dialkylpiperazine core with bis(4-fluorophenyl)methoxyethyl and 3-phenylpropyl moieties, conferring high-affinity binding to the dopamine transporter (DAT) with a Ki of 9 nM – approximately 50-fold greater affinity than cocaine [1] [6] . Unlike cocaine's rapid dissociation kinetics, vanoxerine exhibits slow offset kinetics at DAT, enabling sustained dopamine reuptake inhibition without the characteristic psychostimulant effects . This pharmacological profile positioned it as a promising candidate for cocaine addiction management via dopamine normalization strategies.
Early clinical development revealed vanoxerine's occupancy dynamics: at 100 mg daily doses, PET imaging demonstrated 25-35% DAT occupancy in humans, sufficient to reduce cocaine self-administration in primate models (1 mg/kg intravenous eliminated responding) yet insufficient to produce reinforcing effects in healthy volunteers [6] . The National Institute on Drug Abuse advanced vanoxerine to Phase I trials for cocaine dependence, where pharmacokinetic analysis established a C~max~ of 236.5 nmol/L at 125 mg doses and an extended half-life of 53-66 hours – favorable for once-daily dosing [6] . Despite promising reduction of cocaine-maintained behaviors, development stalled due to complex pharmacodynamics and emerging cardiac concerns.
Table 1: Neuropharmacological Profile of Vanoxerine
Parameter | Value | Significance |
---|---|---|
DAT Affinity (K~i~) | 9 nM | 50x > cocaine affinity |
DAT Occupancy (100mg dose) | 25-35% | Sub-threshold for behavioral stimulation |
Elimination Half-life | 53-66 hours | Enables once-daily dosing |
Cocaine SA Reduction (Primate) | Elimination at 3 mg/kg i.v. | Proof-of-concept for addiction therapy |
Cardiac safety profiling unexpectedly revealed vanoxerine's potent multi-channel blocking properties, prompting therapeutic repurposing for atrial fibrillation (AF). Electrophysiological studies demonstrated nanomolar-affinity inhibition of three key cardiac ion channels: hERG (IKr, IC~50~=79 nM), L-type calcium (IC~50~=0.6 µM), and Nav1.5 sodium (IC~50~=1.4 µM) channels [2] [4]. Crucially, sodium and calcium blockade exhibited strong frequency-dependence (use-dependence), enhancing activity during rapid atrial rhythms while sparing normally-paced myocardium [2]. This multi-channel profile resembled amiodarone's electrophysiological actions but without iodine-related toxicity.
The COR-ART Phase II trial (n=104) validated vanoxerine's antiarrhythmic efficacy, demonstrating 84% conversion of recent-onset AF/AFL to sinus rhythm within 24 hours at 400 mg doses [4]. Conversion typically occurred at plasma concentrations between 76-99 ng/mL, well below the safety threshold of 550 ng/mL established in canine models [1] [4]. Mechanistically, vanoxerine's simultaneous prolongation of atrial refractory periods (via IKr block) and suppression of excitability (via INa/ICaL block) preferentially terminated re-entrant circuits without affecting ventricular repolarization dispersion – a critical safety advantage over pure hERG inhibitors [2]. However, the subsequent RESTORE SR Phase III trial (n=41) revealed QT prolongation and torsades de pointes vulnerability in structural heart disease patients, halting development despite 70% rhythm conversion efficacy [4].
Table 2: Cardiac Electrophysiological Actions of Vanoxerine
Ion Channel Target | Blockade IC~50~ | Frequency Dependence | Functional Consequence |
---|---|---|---|
hERG (IKr) | 79 nM | Moderate | Atrial ERP prolongation |
Nav1.5 (INa) | 1.4 µM | Strong | Conduction slowing at rapid rates |
Cav1.2 (ICaL) | 0.6 µM | Strong | Reduced triggered activity |
High-throughput screening against Mycobacterium tuberculosis revealed unexpected antibacterial activity (MIC~99~ = 6.5-14 µg/mL), prompting investigation into vanoxerine's antimycobacterial mechanisms [3] [5]. Unlike conventional antibiotics, vanoxerine exerts target-independent bactericidal effects through dual disruptive actions on bacterial membranes: (1) dissipation of membrane potential (ΔΨ) by >80% within 30 minutes at 2x MIC, comparable to carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and (2) potent inhibition of efflux pumps, evidenced by 3.5-fold increased ethidium bromide accumulation in treated mycobacteria [5] [10]. These actions collectively deplete cellular energy reserves and potentiate conventional antibiotics.
Structure-activity relationship (SAR) exploration identified key modifications that decouple antimicrobial activity from human targets. Analogue 3 (undisclosed structure) demonstrated 4-fold improved anti-tubercular potency (MIC = 3.5 µg/mL) while reducing dopamine transporter binding by >90% compared to vanoxerine [3]. This analogue retained membrane-depolarizing effects but avoided cardiac risks, making it a promising scaffold for optimization. Crucially, mycobacteria developed no detectable resistance to vanoxerine after serial passaging – a phenomenon consistent with non-specific membrane disruption rather than protein-targeted inhibition [5] [10].
Table 3: Antibacterial Profile of Vanoxerine and Analogues
Parameter | Vanoxerine | Analogue 3 | Significance |
---|---|---|---|
M. tuberculosis MIC~99~ | 6.5-14 µg/mL | 3.5 µg/mL | Improved potency |
Membrane ΔΨ Dissipation | >80% at 2x MIC | Equivalent | Maintained mechanism |
DAT Binding (K~i~) | 9 nM | >100 nM | Reduced neuroactivity |
Resistance Development | Undetectable | Undetectable | Favorable resistance profile |
Vanoxerine exemplifies the dynamic trajectory of drug repositioning – from a neuropsychiatric agent with cardiac safety concerns to an antimicrobial candidate with a novel mechanism. Its progression underscores how understanding off-target effects can unlock new therapeutic applications when systematically investigated through molecular pharmacology and translational research.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0